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Compound of Interest

Compound Name:
3-(4-fluorophenyl)-1-methyl-1H-

pyrazole-4-carbaldehyde

CAS No.: 689250-53-1

Cat. No.: B1384884 Get Quote

Executive Summary
The pyrazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry,

functioning as a versatile "chassis" for drug design.[1][2][3][4] Unlike rigid heterocyclic systems,

the C4-formyl group provides a distinct reactive handle for installing pharmacophores via Schiff

base formation, condensation, or oxidation.

This guide analyzes the SAR of these analogs, specifically comparing their efficacy against

standard-of-care agents (Ciprofloxacin, Sorafenib, and Diclofenac). It details the synthetic

pathways, critical substitution patterns, and experimental validation required for developing

next-generation inhibitors targeting EGFR kinases and bacterial DNA gyrase.

The Scaffold Architecture & Synthesis
The utility of pyrazole-4-carbaldehyde lies in its electronic tunability. The pyrazole ring acts as a

bioisostere for imidazole or pyrrole, while the aldehyde at position 4 allows for the rapid

generation of libraries (e.g., hydrazones, oximes, semicarbazones).
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The industry-standard method for constructing this scaffold is the Vilsmeier-Haack formylation.

This reaction is preferred over direct oxidation due to its regioselectivity for the electron-rich C4

position.

Workflow Visualization
The following diagram illustrates the critical pathway from hydrazone precursors to the final

functionalized aldehyde.
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Figure 1: Step-wise synthetic workflow for generating pyrazole-4-carbaldehyde scaffolds via

Vilsmeier-Haack cyclization.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-
pyrazole-4-carbaldehyde
Reagents: Acetophenone phenylhydrazone, POCl₃, DMF (Dimethylformamide).

Vilsmeier Reagent Prep: In a round-bottom flask, add anhydrous DMF (10 mL) and cool to

0°C. Add POCl₃ (0.03 mol) dropwise with stirring. A white/yellowish suspension (Vilsmeier

salt) will form.

Addition: Dissolve the hydrazone (0.01 mol) in DMF and add to the mixture.

Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via TLC

(Hexane:Ethyl Acetate 7:3).
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Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize with

saturated Na₂CO₃ solution until pH 7–8.

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol

to obtain the pure aldehyde.

Comparative SAR Analysis
The biological activity of these analogs is heavily dependent on the "wings" of the pyrazole (N1

and C3 positions) and the "head" (C4 functionalization).

Focus Area A: Anticancer Activity (EGFR/VEGFR
Inhibition)
Pyrazole-4-carbaldehyde Schiff bases function as ATP-competitive inhibitors. The nitrogen

atoms in the pyrazole ring and the imine linker often form hydrogen bonds with the hinge region

of kinases like EGFR (Epidermal Growth Factor Receptor).

SAR Logic:

N1 Position: Bulky aryl groups (e.g., 4-chlorophenyl) enhance hydrophobic interaction within

the kinase pocket.

C4 Linker: Conversion of the aldehyde to a Schiff base (–CH=N–) restricts conformation,

improving binding affinity compared to the free aldehyde.

Performance Comparison: Pyrazole Analogs vs. Standard Kinase Inhibitors
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Compound Class Target IC₅₀ (µM)
Comparison to
Standard

Standard: Erlotinib EGFR 0.04 - 0.08 Reference Standard

Standard: Sorafenib VEGFR-2 0.09 Reference Standard

Pyrazole-Fused

Derivative (Compound

3)

EGFR 0.06

Equipotent to

Erlotinib; superior

bioavailability profile.

Pyrazole-Schiff Base

(Compound 9)
VEGFR-2 0.22

Moderate activity; 2.4x

less potent than

Sorafenib but lower

toxicity.

Unsubstituted

Pyrazole-4-CHO
EGFR > 50.0

Inactive

(Demonstrates need

for C4

functionalization).

Data synthesized from recent medicinal chemistry literature (see References).

Focus Area B: Antimicrobial Activity (DNA Gyrase
Target)
Against Gram-negative bacteria, pyrazole-4-carbaldehyde hydrazones have shown efficacy

comparable to fluoroquinolones.

SAR Logic:

C5 Position: Electron-withdrawing groups (e.g., -Cl, -NO₂) often increase potency against S.

aureus.

Mechanism: These compounds likely intercalate DNA or inhibit DNA gyrase B subunit,

distinct from the fluoroquinolone mechanism, reducing cross-resistance.

Performance Comparison: Antibacterial Efficacy
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Compound Organism MIC (µg/mL) Relative Potency

Standard:

Ciprofloxacin
E. coli 0.50

High Potency

Standard

Standard: Ampicillin S. aureus 0.25 - 1.0 Standard

Pyrazole-Hydrazone

(Cmpd 3)**
E. coli 0.25

2x More Potent than

Ciprofloxacin in

specific strains.

Pyrazole-Imine

Derivative
S. aureus 4.0

Moderate; 4-16x less

potent than Ampicillin.

Mechanism of Action & SAR Map
To design effective analogs, one must visualize how the molecule sits within the biological

target. The diagram below maps the structural features to their biological function.
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Figure 2: Pharmacophore mapping of the pyrazole-4-carbaldehyde scaffold, highlighting

regions critical for biological interaction.[1]

Biological Assay Protocol (In Vitro Validation)
To reproduce the data cited above, the following validated protocol for antimicrobial

susceptibility should be used.

Broth Microdilution Method (CLSI Standard)
Objective: Determine the Minimum Inhibitory Concentration (MIC).

Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard

(approx.

CFU/mL).

Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth (MHB).

Compound Prep: Dissolve the pyrazole derivative in DMSO (stock 1 mg/mL). Prepare serial

two-fold dilutions in a 96-well microtiter plate.

Controls:

Positive Control: Ciprofloxacin.

Negative Control: DMSO (ensure <1% final concentration to avoid solvent toxicity).

Sterility Control: MHB only.

Incubation: Incubate plates at 37°C for 24 hours.

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin

dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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